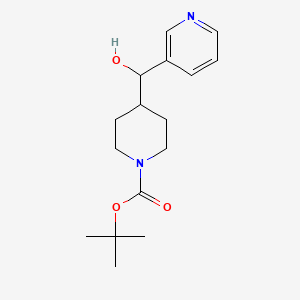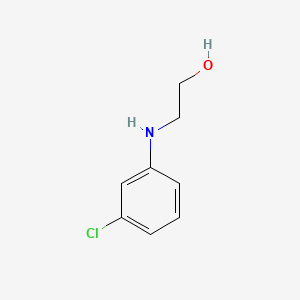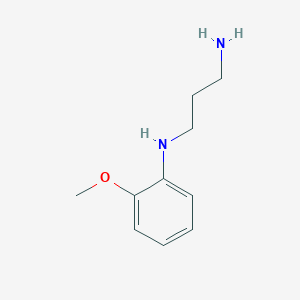
2-(3-Hydroxyisoxazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxyisoxazol-5-yl)acetic acid, also known as ibotenic acid, is a colorless crystalline substance with a molecular weight of 158.11 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its neuroactive properties and is found naturally in certain mushrooms, such as Amanita muscaria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyisoxazol-5-yl)acetic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes . This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) complexes . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale batch reactors where the cycloaddition reactions are carried out under controlled conditions. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Hydroxyisoxazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-(3-Hydroxyisoxazol-5-yl)acetic acid has a wide range of applications in scientific research:
Mécanisme D'action
2-(3-Hydroxyisoxazol-5-yl)acetic acid exerts its effects primarily by acting as an agonist for glutamate receptors, specifically the NMDA and mGlu receptors . Upon binding to these receptors, it induces excitatory neurotransmission, leading to increased neuronal activity. This mechanism is utilized in research to study excitotoxicity and neurodegeneration .
Comparaison Avec Des Composés Similaires
Kainic Acid: A potent neurotoxin similar to ibotenic acid, used in research to study excitotoxicity.
Uniqueness: 2-(3-Hydroxyisoxazol-5-yl)acetic acid is unique due to its dual role as a neurotoxin and a research tool for studying glutamate receptor-mediated excitotoxicity. Its ability to selectively target NMDA and mGlu receptors sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C5H5NO4 |
|---|---|
Poids moléculaire |
143.10 g/mol |
Nom IUPAC |
2-(3-oxo-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H5NO4/c7-4-1-3(10-6-4)2-5(8)9/h1H,2H2,(H,6,7)(H,8,9) |
Clé InChI |
WPMUQANSUHHDJD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ONC1=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid](/img/structure/B8762127.png)


![Bicyclo[2.2.1]hept-5-ene-2,3-diol](/img/structure/B8762134.png)







![tert-butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B8762180.png)

